molecular formula C8H9F3N2O B11743912 (5-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanamine

(5-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanamine

Cat. No.: B11743912
M. Wt: 206.16 g/mol
InChI Key: KGFMSUGWLMJDNY-UHFFFAOYSA-N
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Description

(5-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanamine: is an organic compound with the molecular formula C8H9F3N2O It is a derivative of pyridine, substituted with a trifluoroethoxy group at the 5-position and a methanamine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine derivatives and trifluoroethanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.

    Intermediate Formation: The trifluoroethoxy group is introduced to the pyridine ring through a nucleophilic substitution reaction.

    Final Product: The methanamine group is then introduced through a reductive amination process, using reagents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to handle the increased volume of starting materials and reagents.

    Optimization: Reaction conditions are optimized for maximum yield and purity, often involving continuous monitoring and adjustment of temperature, pressure, and pH.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(5-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles (e.g., halides, amines); reactions often require a base such as sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of pyridine oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(5-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules

    Biology: Investigated for its potential biological activity, including its effects on enzymes and receptors. It may serve as a lead compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials, including agrochemicals, polymers, and coatings.

Mechanism of Action

The mechanism of action of (5-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: Influencing various biochemical pathways, such as signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    (5-(Trifluoromethyl)pyridin-2-yl)methanamine: Similar structure with a trifluoromethyl group instead of a trifluoroethoxy group.

    (2-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanamine: Similar structure with the trifluoroethoxy group at a different position on the pyridine ring.

    N-Methyl (5-(pyridin-3-yl)furan-2-yl)methanamine: Contains a furan ring instead of a pyridine ring.

Uniqueness

(5-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanamine is unique due to the presence of both trifluoroethoxy and methanamine groups on the pyridine ring. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H9F3N2O

Molecular Weight

206.16 g/mol

IUPAC Name

[5-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanamine

InChI

InChI=1S/C8H9F3N2O/c9-8(10,11)5-14-7-1-6(2-12)3-13-4-7/h1,3-4H,2,5,12H2

InChI Key

KGFMSUGWLMJDNY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1OCC(F)(F)F)CN

Origin of Product

United States

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